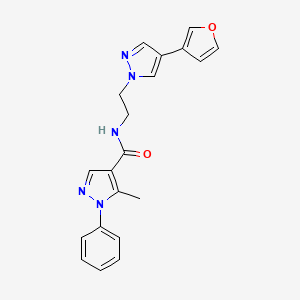

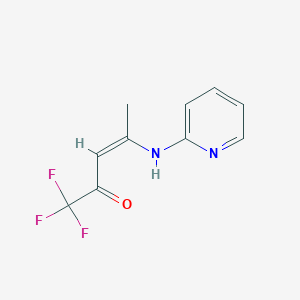

![molecular formula C17H17NO3S2 B2979235 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2097932-56-2](/img/structure/B2979235.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that includes a 2,2’-bithiophene moiety. 2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 2,2’-bithiophene is typically prepared by cross-coupling starting from 2-halothiophenes . In a study, 2,2’-bithiophene and thieno [3,2-b]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2-b:4,5-b’]dithiophene by Stille coupling reactions .Aplicaciones Científicas De Investigación

Synthesis and Solid-State Structures

Research has focused on the synthesis of bithiophene derivatives, including structural analysis in solid states. For example, studies on the synthesis of dimethyl 2,2'-bithiophenedicarboxylates reveal insights into the coplanar arrangements and electrostatic stabilization in these compounds, demonstrating the potential for designing advanced materials with specific electronic properties (Pomerantz et al., 2002).

Molecular Electronics and Photonics

Bithiophene derivatives exhibit significant potential in molecular electronics and photonics due to their unique electronic and photophysical properties. Research into the hydrogen-bonding-oriented solid-state conformation of bithiophene compounds highlights the role of these materials in developing optoelectronic devices (Barbarella et al., 1996).

Polymer Science

In polymer science, the incorporation of bithiophene units into polyamides and other polymers has been explored for enhancing material properties. Studies on novel aromatic polyamides with polyalicyclic cardo groups illustrate how bithiophene incorporation can lead to materials with improved solubility, thermal stability, and mechanical properties, suitable for a variety of applications from advanced composites to electronics (Hsiao et al., 1999).

Dyeing and Biological Activity

The synthesis and application of bithiophene-containing compounds extend to the creation of novel dyes with antimicrobial and antitumor activities. Research into arylazothiazole disperse dyes containing bithiophene units for dyeing polyester fibers has shown that these compounds not only provide desirable color characteristics but also exhibit significant biological activity, opening new avenues for the development of functional textiles (Khalifa et al., 2015).

Electrochemical Applications

The electrochemical behavior of bithiophene derivatives has been investigated, revealing potential applications in energy storage and conversion devices. Studies on the anode oxidation of heterocyclic acids, including those related to bithiophene, suggest their utility in synthesizing intermediates for organic electroluminescent devices and other electronic applications (Konstantinov et al., 1971).

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S2/c1-10-8-12(11(2)21-10)17(20)18-9-13(19)14-5-6-16(23-14)15-4-3-7-22-15/h3-8,13,19H,9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPZKULSRMNUEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2979153.png)

![5-allyl-N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2979156.png)

![2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2979161.png)

![1-[3-(1,2,4-Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2979163.png)

![4-[(6-Methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2979165.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2979173.png)